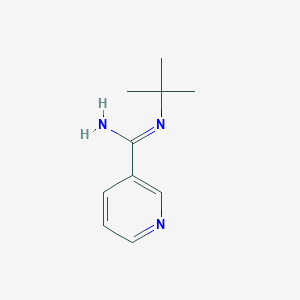

N-tert-butylpyridine-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

N'-tert-butylpyridine-3-carboximidamide |

InChI |

InChI=1S/C10H15N3/c1-10(2,3)13-9(11)8-5-4-6-12-7-8/h4-7H,1-3H3,(H2,11,13) |

InChI Key |

GFEAJCHDJZXXBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(C1=CN=CC=C1)N |

Origin of Product |

United States |

N Tert Butylpyridine 3 Carboximidamide: an Overview in Contemporary Chemical Research

Contextualization within Substituted Pyridine (B92270) Chemistry

N-tert-butylpyridine-3-carboximidamide belongs to the vast and significant class of substituted pyridines. Pyridine, a heterocyclic aromatic organic compound, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. nih.gov This substitution has profound effects on the molecule's electronic properties and reactivity. The nitrogen atom is more electronegative than carbon, leading to a polarization of the aromatic ring and a decrease in electron density, particularly at the 2, 4, and 6 positions. nih.gov Consequently, substituted pyridines often exhibit different reactivity patterns compared to their benzene counterparts.

The position of substituents on the pyridine ring dramatically influences the compound's chemical behavior. In the case of this compound, the carboximidamide group is at the 3-position. This position is generally less electron-deficient than the 2 and 4 positions, making it more susceptible to electrophilic substitution, albeit under forcing conditions. nih.gov The presence of the nitrogen atom also imparts basicity to the pyridine ring, allowing it to form salts with acids. nih.gov The chemistry of substituted pyridines is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals and agrochemicals to materials science. researchgate.net

Significance of the Carboximidamide Functionality in Organic Synthesis

The carboximidamide group, also known as an amidine, is a functional group with the general structure R-C(=NR')NR''R'''. It can be considered a nitrogen analog of a carboxylic acid or an amide. This functionality is a strong organic base and is recognized for its utility in medicinal chemistry and organic synthesis. thieme-connect.de The amidine moiety can participate in various chemical transformations and is a key component in a number of biologically active compounds.

One of the most common methods for the synthesis of carboximidamides is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which can then be treated with an amine to yield the corresponding N-substituted carboximidamide. wikipedia.orgorganic-chemistry.org This two-step process is a versatile method for accessing a wide range of amidine derivatives. thieme-connect.de The reactivity of the carboximidamide group allows for its use as a precursor in the synthesis of other heterocyclic systems and as a ligand in coordination chemistry.

Distinction and Research Trajectory of this compound

Proposed Synthesis: A plausible synthetic route to this compound would likely involve a modification of the Pinner reaction. The synthesis would commence with 3-cyanopyridine, which would be reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form the corresponding pyridine-3-carboximidate salt. Subsequent reaction of this intermediate with tert-butylamine (B42293) would then yield the target compound, this compound.

Potential Research Trajectory: The research trajectory for this compound would likely focus on several key areas:

Medicinal Chemistry: Given that many pyridine and amidine derivatives exhibit biological activity, this compound could be investigated as a potential therapeutic agent. researchgate.netresearchgate.net The bulky tert-butyl group could enhance selectivity for specific biological targets or improve pharmacokinetic properties.

Coordination Chemistry: The presence of multiple nitrogen atoms makes this compound a potential ligand for metal ions. The steric bulk of the tert-butyl group could be exploited to create specific coordination environments around a metal center, which could have applications in catalysis or materials science.

Supramolecular Chemistry: The ability of the carboximidamide group to form hydrogen bonds, combined with the steric influence of the tert-butyl group, could be utilized in the design of novel supramolecular assemblies.

Below is a data table of analogous pyridine carboxamide compounds that have been synthesized and studied, providing a comparative context for the potential properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Investigated Applications |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide | C₁₅H₁₀ClN₃O₂S | 347.78 | Agent against bacterial wilt in tomatoes researchgate.netnih.gov |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | C₁₈H₁₄ClN₃O | 323.78 | Antifungal agent semanticscholar.org |

| N2,N6-Bis(1-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | C₃₀H₃₃N₇O₆ | 603.63 | Antimicrobial agent mdpi.com |

Broader Implications for Academic Chemical Discovery

The exploration of novel, uncharacterized molecules like this compound is fundamental to the advancement of chemical science. The synthesis and characterization of such compounds can lead to the discovery of new chemical reactions, novel biological activities, and materials with unique properties. The process of designing a synthetic route, predicting reactivity, and investigating the properties of a new molecule drives innovation and expands the toolkit available to chemists.

The study of this compound, and other similarly unexplored compounds, has the potential to:

Uncover New Pharmacophores: The unique combination of a pyridine ring, a carboximidamide group, and a bulky tert-butyl substituent could represent a novel pharmacophore, leading to the development of new classes of drugs.

Develop Novel Catalysts: As a potential ligand, this compound could lead to the development of new catalysts with unique selectivity and reactivity, driven by the steric and electronic properties of the molecule.

Advance Fundamental Understanding: The study of its properties and reactivity would contribute to a deeper understanding of structure-property relationships in organic chemistry, particularly in the area of sterically hindered heterocyclic compounds.

Advanced Synthetic Strategies for N Tert Butylpyridine 3 Carboximidamide and Its Structural Analogues

Synthetic Routes to the Pyridine-3-carbonitrile (B1148548) Precursor

The synthesis of pyridine-3-carbonitrile, also known as nicotinonitrile, is a foundational step in the production of N-tert-butylpyridine-3-carboximidamide. nih.gov This precursor is a versatile building block in organic synthesis. researchgate.net Various methodologies, both catalytic and non-catalytic, have been developed for its efficient preparation.

Catalytic and Non-Catalytic Preparations

The synthesis of pyridine (B92270) derivatives, including pyridine-3-carbonitrile, can be broadly approached through the construction of the pyridine ring itself or by the functionalization of a pre-existing pyridine ring. baranlab.org

Catalytic Preparations: Catalysis offers efficient and often environmentally benign routes to pyridine-3-carbonitrile. A range of catalysts have been successfully employed:

Heterogeneous Catalysis: An eco-friendly approach utilizes activated fly ash as a reusable catalyst for synthesizing pyridine derivatives, demonstrating high yields in refluxing ethanol (B145695). bhu.ac.in Specialized porous crystalline materials, such as MCM-22 and MCM-49, have been patented for the selective synthesis of pyridine and its alkylated derivatives from reactants like formaldehyde (B43269) and ammonia (B1221849), ensuring high yields. google.com

Homogeneous Catalysis: Palladium-catalyzed reactions are common, such as the arylation of olefins using 3-aminopyridine (B143674) and tert-butyl nitrite. google.com Borane-pyridine complexes have also been identified as effective liquid catalysts for related transformations. mdpi.comnih.govresearchgate.net

Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to complex molecules in a single step. The synthesis of pyridine-3,5-dicarbonitriles, structural analogues of the target precursor, has been systematically studied using base catalysts like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) and piperidine. acs.org The choice of catalyst and solvent significantly impacts reaction time and yield. acs.org

Non-Catalytic Preparations: Traditional condensation reactions remain a staple for pyridine ring synthesis.

Condensation Reactions: The most fundamental approaches involve the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step. baranlab.org To circumvent the need for a separate oxidation step, hydroxylamine (B1172632) can be used instead of ammonia. baranlab.org

From Amides: Another common method is the dehydration of a primary amide (e.g., nicotinamide) using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield the corresponding nitrile. openstax.orgyoutube.com

From Aminopyridines: The diazotization of 3-aminopyridine followed by reaction with a cyanide source can also yield pyridine-3-carbonitrile. This contrasts with pyridine-2-diazonium salts, which are notably unstable. google.com

Yield Optimization and Scalability Considerations

Optimizing reaction yield and ensuring scalability are critical for the practical application of any synthetic route. Research has focused on several key parameters:

Solvent and Catalyst Screening: Studies on the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which share a pyridine core, demonstrated that polar solvents like ethanol and acetonitrile (B52724) significantly improve product yields compared to less polar solvents like dichloromethane (B109758) or toluene. bhu.ac.in Catalyst screening is equally important; for instance, activated fly ash was found to be superior to Lewis acids like ZnO, FeCl₃, and AlCl₃, or bases like DBU and NaHCO₃ for this specific transformation. bhu.ac.in

Reaction Conditions: The optimization of reaction conditions, such as temperature and reaction time, is crucial. For photocatalytic syntheses, even the wavelength of light can dramatically affect outcomes. rsc.org The use of a dehydrating agent in the synthesis of halo-substituted nicotinonitriles has been shown to dramatically increase yields from 58% to 92% by preventing the dimerization of starting materials. vcu.edu

Scalability: Many modern synthetic methods are developed with scalability in mind. A photocatalytic method for producing 3,3-disubstituted cyclobutanols was successfully demonstrated on a gram scale. rsc.org Similarly, a protocol using activated fly ash is noted as being applicable for large-scale synthesis due to its efficiency and the reusability of the catalyst. bhu.ac.in VCU researchers have developed a continuous-flow process for manufacturing pyridine compounds that is projected to reduce production costs by 75%, highlighting the industrial potential of optimized synthetic routes. vcu.edu

Table 1: Selected Catalytic Methods for Pyridine-3-Carbonitrile and Analogue Synthesis

| Catalyst | Reactants | Solvent | Yield | Reference |

|---|---|---|---|---|

| Activated Fly Ash (10 mol%) | 2-amino pyridine, phenacyl bromide | Ethanol | 92% | bhu.ac.in |

| Piperidine | Aldehydes, malononitrile, thiols | Ethanol | Good | acs.org |

| Tetrabutylammonium hydroxide (TBAH) | Aldehydes, malononitrile, thiols | Acetonitrile | Good (shorter reaction time) | acs.org |

| Ir[FCF3(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst) | 2-bromoacetonitrile, [1.1.1]propellane, 1-methylquinoxalin-2(1H)-one | H₂O | 80% | rsc.org |

Formation of the Carboximidamide Moiety

The conversion of the nitrile group in pyridine-3-carbonitrile to the N-tert-butylcarboximidamide functionality is the final key transformation. This involves the addition of tert-butylamine (B42293) across the carbon-nitrogen triple bond.

Direct Amidation Reactions with tert-Butylamine

The direct reaction of a nitrile with an amine to form an N-substituted amidine (the class of compounds to which carboximidamides belong) is a known transformation, though it can require specific conditions to proceed efficiently. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the nitrile. The reactivity of the nitrile is a key factor; aromatic nitriles like pyridine-3-carbonitrile can engage in such reactions, which are relevant in the mechanism of action for certain enzyme inhibitors. nih.gov While direct thermal condensation is possible, the reaction often requires catalysis or activation of the nitrile to achieve high yields, especially with sterically hindered amines like tert-butylamine. One study demonstrated that highly substituted ylidenemalononitriles can cyclize with primary amines to yield cyclic amidines, supporting the feasibility of this type of transformation. nih.gov

Intermediate Methanolate Formation and Subsequent Amination

A highly reliable and classical method for synthesizing amidines from nitriles is the Pinner reaction. This two-step process offers a controlled route to the desired product and is particularly useful when direct amination is challenging.

Formation of the Imidate Ester (Methanolate Intermediate): In the first step, pyridine-3-carbonitrile is treated with an alcohol, such as methanol, under anhydrous acidic conditions (typically using hydrogen chloride gas). This reaction forms the corresponding imidate ester hydrochloride salt, in this case, methyl pyridine-3-carboximidate hydrochloride.

Amination of the Imidate Ester: The isolated imidate salt is then treated with the desired primary amine, tert-butylamine. The amine displaces the methoxy (B1213986) group of the imidate ester in an aminolysis reaction, yielding the final this compound, usually as its hydrochloride salt.

This stepwise approach avoids the harsh conditions that might be needed for direct amination and generally proceeds with good yields.

Alternative Amination Methodologies

Beyond direct condensation and the Pinner reaction, other methodologies can be considered for the formation of the amidine moiety.

Organometallic Approaches: While the reaction of nitriles with Grignard reagents typically leads to ketones after aqueous workup, the initial intermediate formed is a magnesium salt of an imine. openstax.orgyoutube.com In principle, trapping this intermediate with an electrophilic aminating agent or modifying the reaction pathway could provide a route to substituted amidines, although this is not a standard method.

Catalytic Methods: Research into catalytic additions of amines to nitriles is an active area. Various metal catalysts could potentially facilitate the addition of tert-butylamine to pyridine-3-carbonitrile under milder conditions than thermal condensation.

Reductive Amination Precursors: While not a direct amination of the nitrile, one could envision a strategy where the nitrile is first partially reduced to an imine, which is then reacted with tert-butylamine. However, controlling the partial reduction of a nitrile can be challenging, as they are typically reduced all the way to primary amines with powerful reducing agents like LiAlH₄. openstax.org

Table 2: Comparison of Amination Strategies for Carboximidamide Formation

| Method | Description | Key Intermediates | General Conditions |

|---|---|---|---|

| Direct Amidation | Single-step reaction of pyridine-3-carbonitrile with tert-butylamine. | None | Typically requires heat; may require catalysis for good yields. |

| Pinner Reaction | Two-step process involving formation and subsequent amination of an imidate ester. | Imidate ester hydrochloride (e.g., methyl pyridine-3-carboximidate HCl) | Step 1: Anhydrous alcohol and HCl. Step 2: Amine addition, often in an inert solvent. |

| Alternative Methods | Exploratory routes, potentially via organometallic reagents or novel catalytic systems. | Varies (e.g., organometallic-imine adducts) | Highly specific to the chosen alternative route. |

One-Pot and Multi-Step Synthesis Pathways

The synthesis of this compound can be approached through both one-pot and multi-step pathways. The choice of strategy often depends on the desired scale, purity requirements, and the availability of starting materials.

Sequential Reaction Design

A primary and classical route to N-substituted pyridine-3-carboximidamides involves a two-step sequential process starting from pyridine-3-carbonitrile. This method is an adaptation of the Pinner reaction, a well-established method for converting nitriles into imidates and subsequently into amidines. numberanalytics.comnumberanalytics.comjk-sci.comorganic-chemistry.orgwikipedia.org

Scheme 1: Proposed Sequential Synthesis of this compound via Pinner Reaction

Step 1: Formation of Pyridine-3-carboximidate

Pyridine-3-carbonitrile + R-OH + HCl (anhydrous) → [Pyridine-3-C(=NH·HCl)OR] (Pinner Salt Intermediate)

Step 2: Amination to form this compound

[Pyridine-3-C(=NH·HCl)OR] + H₂N-C(CH₃)₃ → this compound + R-OH + NH₄Cl

Multi-component reactions (MCRs) offer a more streamlined approach, combining three or more reactants in a single operation to construct complex molecules. nih.gov While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to design a convergent synthesis. For instance, a hypothetical one-pot reaction could involve the condensation of a suitable 1,5-dicarbonyl compound with ammonia and tert-butyl isocyanide, although this would require significant methodological development. nih.govrug.nl

Efficiency and Atom Economy Assessments

The atom economy of the Pinner reaction route is inherently less than 100% due to the formation of byproducts such as ammonium (B1175870) chloride. primescholars.com In contrast, a well-designed one-pot or multi-component reaction can, in theory, offer a higher atom economy by minimizing the number of synthetic steps and byproduct formation. nih.gov

Below is a comparative table illustrating hypothetical efficiency metrics for these pathways.

| Synthetic Pathway | Number of Steps | Typical Overall Yield (Hypothetical) | Atom Economy (Hypothetical) | Key Byproducts |

| Sequential Pinner Reaction | 2 | 60-75% | ~70-80% | Ammonium chloride, Alcohol |

| Hypothetical One-Pot MCR | 1 | 40-60% | >85% | Water |

Stereoselective Synthetic Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced on the pyridine ring or a substituent, is a significant challenge. Asymmetric synthesis of related chiral N-heterocycles, such as piperidines, often employs chiral auxiliaries or catalysts. nih.govca.govrsc.org

One potential strategy for synthesizing chiral analogues involves the use of a chiral tert-butanesulfinamide auxiliary. ca.govrsc.org This method has been successfully applied in the asymmetric synthesis of other chiral amines. The chiral auxiliary can be condensed with a ketone precursor to form a chiral N-tert-butanesulfinyl imine, which is then reduced stereoselectively. Subsequent removal of the auxiliary provides the chiral amine, which could then be used in the synthesis of a chiral analogue.

Another approach involves the use of transition metal catalysts with chiral ligands to achieve enantioselective transformations. For example, copper-catalyzed asymmetric cyclization reactions have been used to synthesize chiral piperidines and could potentially be adapted for the synthesis of chiral pyridine derivatives. nih.gov

| Approach | Key Feature | Potential Application |

| Chiral Auxiliary | Use of a recoverable chiral molecule (e.g., tert-butanesulfinamide) to direct stereoselective bond formation. | Synthesis of analogues with a stereocenter adjacent to the pyridine ring. |

| Asymmetric Catalysis | Employment of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to induce enantioselectivity. | Enantioselective functionalization of the pyridine ring or its substituents. |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally benign processes. rasayanjournal.co.inmdpi.com Key areas of focus include the selection of solvents and the development of sustainable catalysts.

Solvent Selection and Minimization

The choice of solvent can significantly impact the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives or the minimization of solvent use altogether. rasayanjournal.co.in

In the context of the Pinner reaction, anhydrous conditions are typically required, often necessitating the use of solvents like benzene (B151609) or dioxane. jk-sci.com However, research into Lewis acid-promoted Pinner reactions has shown that acetonitrile can be used as both a reactant and a solvent, potentially reducing the need for additional solvents. nih.gov Furthermore, the development of solvent-free reaction conditions, for example using mechanochemical methods like ball milling, represents a significant advancement in green synthesis. rasayanjournal.co.in The use of water as a solvent, where feasible, is highly desirable due to its non-toxic and abundant nature. nih.gov

| Solvent Type | Advantages | Disadvantages | Potential Application in Synthesis |

| Traditional Organic (e.g., Benzene, Dioxane) | Good solubility for reactants. | Toxic, volatile, environmentally harmful. | Historically used in Pinner reactions. |

| Green Solvents (e.g., Water, Ethanol) | Low toxicity, biodegradable. | May not be suitable for all reaction types (e.g., those requiring anhydrous conditions). | Amide synthesis from nitriles. nih.gov |

| Solvent-Free/Neat Conditions | Minimizes solvent waste, can lead to faster reactions. | May not be suitable for all substrates, potential for heat management issues. | Direct synthesis of nitriles and amides from aldehydes. scirp.org |

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Catalysts reduce the energy requirements of reactions and can often be used in small quantities.

For the synthesis of amidines from nitriles, various catalytic systems have been explored. While the classical Pinner reaction uses stoichiometric amounts of strong acids, newer methods focus on catalytic approaches. numberanalytics.comnumberanalytics.com Lewis acids, such as hafnium(IV) triflate and trimethylsilyl (B98337) triflate, have been shown to promote the Pinner reaction catalytically. nih.gov

Heterogeneous catalysts are particularly attractive from a sustainability perspective as they can be easily separated from the reaction mixture and reused. Copper fluorapatite (B74983) (CuFAP) has been developed as a robust, reusable heterogeneous catalyst for the synthesis of amides from aldehydes under neat conditions. scirp.org Similarly, zinc-containing eco-catalysts derived from plant materials have been used for the solvent-free synthesis of amides and have demonstrated good reusability. nih.gov

| Catalyst Type | Key Features | Sustainability Aspects |

| Homogeneous Acid Catalysts (e.g., HCl) | Traditional method for Pinner reaction. | Often used in stoichiometric amounts, difficult to recycle. |

| Homogeneous Lewis Acid Catalysts (e.g., TMS-triflate) | Can be used in catalytic amounts. | Can be sensitive to moisture, may require inert atmosphere. |

| Heterogeneous Catalysts (e.g., CuFAP, supported ZnCl₂) | Easily separable, reusable. | High stability, reduces waste, potential for continuous flow processes. |

Comprehensive Spectroscopic and Crystallographic Investigations of N Tert Butylpyridine 3 Carboximidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. The analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment of each nucleus, while 2D NMR techniques establish connectivity and spatial relationships between atoms. Variable temperature NMR can further reveal information about dynamic molecular processes.

¹H and ¹³C NMR for Structural Connectivity

Precise chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR spectra would confirm the covalent framework of N-tert-butylpyridine-3-carboximidamide. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the N-H protons of the imidamide group, and the singlet corresponding to the nine equivalent protons of the tert-butyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the quaternary carbon of the tert-butyl group, the carbons of the pyridine ring, and the carbon of the C=N bond in the imidamide moiety.

Table 1: Hypothetical ¹H NMR Data for this compound (No experimental data available)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: Hypothetical ¹³C NMR Data for this compound (No experimental data available)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Assignment and Conformation

To unambiguously assign the proton and carbon signals and to determine the preferred conformation of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, particularly within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is key to understanding the conformation around the C-N single bonds and the orientation of the tert-butyl group relative to the pyridine ring.

Variable Temperature NMR for Dynamic Processes

Amidine and amide-like functional groups can exhibit restricted rotation around the C-N single bond, leading to the existence of different conformers at room temperature. nih.govucl.ac.uk Variable temperature (VT) NMR studies are designed to investigate such dynamic processes. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases, allowing for the determination of the energy barrier to rotation. ucl.ac.ukyoutube.com For this compound, VT-NMR could elucidate the rotational barrier around the C(pyridine)-C(imidamide) and C-N(tert-butyl) bonds.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching frequencies of the imidamide group, which would also be indicative of hydrogen bonding. The C=N stretching vibration of the imidamide and the C=N and C=C stretching vibrations of the pyridine ring would appear in the double bond region of the spectrum. The bending vibrations of the tert-butyl group and the pyridine ring would be found in the fingerprint region.

Table 3: Hypothetical FT-IR Data for this compound (No experimental data available)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly those involving non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C skeletal vibrations of the tert-butyl group.

Table 4: Hypothetical Raman Spectroscopy Data for this compound (No experimental data available)

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | ||

| Data not available | ||

| Data not available |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (molecular formula: C₁₀H₁₅N₃), HRMS would be expected to yield a highly accurate mass measurement of the protonated molecule [M+H]⁺. This experimental value would then be compared to the theoretical exact mass calculated for C₁₀H₁₆N₃⁺.

Furthermore, fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the compound's structure. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, characteristic losses can be identified. For this compound, expected fragmentation pathways might include the loss of the tert-butyl group or cleavage of the carboximidamide moiety.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would offer the most definitive three-dimensional structural information. This powerful technique provides precise atomic coordinates within the crystal lattice.

Determination of Bond Lengths, Angles, and Torsion Angles

Analysis of the diffraction data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity of the atoms and provide insight into the geometry of the pyridine ring, the carboximidamide group, and the tert-butyl substituent.

Table 1: Hypothetical Bond Lengths and Angles for this compound

| Parameter | Expected Value Range |

| C-N (Pyridine Ring) | ~1.33 - 1.39 Å |

| C-C (Pyridine Ring) | ~1.37 - 1.40 Å |

| C-C (Carboximidamide) | ~1.48 - 1.52 Å |

| C=N (Imidamide) | ~1.27 - 1.30 Å |

| C-N (Imidamide) | ~1.33 - 1.36 Å |

| N-C (tert-Butyl) | ~1.47 - 1.51 Å |

| C-N-C Angle | ~118 - 122° |

| N-C-N Angle | ~120 - 124° |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N–H···N Hydrogen Bonds, π-π Stacking)

The arrangement of molecules in the crystal, known as crystal packing, is dictated by intermolecular forces. For this compound, the presence of N-H and N atoms makes it a prime candidate for forming hydrogen bonds. Specifically, N–H···N hydrogen bonds between the imidamide group of one molecule and the pyridine nitrogen of another are highly probable.

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystal form is known as polymorphism. nih.gov Different polymorphs of a substance can exhibit distinct physical properties. A systematic study would involve attempting to crystallize this compound under various conditions (e.g., different solvents, temperatures) to explore the potential for polymorphism.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be investigated. nih.gov This can be a strategy to modify the physicochemical properties of a compound.

Advanced Spectroscopic Methods

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions within the conjugated system of the pyridine ring and the carboximidamide group. The position of the absorption maximum (λmax) would indicate the extent of conjugation in the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Information on the application of circular dichroism spectroscopy to investigate the chiroptical properties of chiral derivatives of this compound is not available in the reviewed scientific literature. Consequently, no research findings or data tables can be presented for this section.

Computational and Theoretical Chemistry of N Tert Butylpyridine 3 Carboximidamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods would provide a detailed picture of the three-dimensional structure and the distribution of electrons in N-tert-butylpyridine-3-carboximidamide.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. This would provide key data on bond lengths, bond angles, and dihedral angles.

For analogous pyridine (B92270) derivatives, DFT calculations using a basis set such as 6-31G(d,p) with a functional like B3LYP are common for obtaining reliable geometries. nih.gov Such a calculation would yield a data set that could be presented as follows:

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(pyridine)-C(imidamide) | Data not available |

| C(imidamide)=N | Data not available | |

| N-C(tert-butyl) | Data not available | |

| Bond Angle (°) | C-C-N (pyridine ring) | Data not available |

| C(pyridine)-C(imidamide)=N | Data not available |

Furthermore, DFT calculations provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For many pyridine derivatives, the HOMO is often located on the pyridine ring and any electron-donating groups, while the LUMO is distributed across the electron-accepting parts of the molecule. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Hartree-Fock and Post-Hartree-Fock Methods for Energy Refinement

While DFT is widely used, Hartree-Fock (HF) theory provides a fundamental, albeit less accurate, starting point by treating electron correlation in an averaged way. researchgate.net To improve upon HF, post-Hartree-Fock methods are employed. wikipedia.org

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy for calculating the electronic energy, which is crucial for obtaining precise reaction enthalpies and activation barriers. researchgate.net These methods are computationally more demanding and are often used to benchmark the results from DFT calculations. For a molecule like this compound, a single-point energy calculation using a method like CCSD(T) on a DFT-optimized geometry would provide a "gold standard" energy value.

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For a preliminary exploration of the conformational landscape, Molecular Mechanics (MM) methods offer a rapid way to sample a large number of possible conformations. Following this, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time at a given temperature. MD simulations on substituted pyridines have been used to understand their interactions in biological systems. nih.govfigshare.com An MD simulation would reveal how the different parts of this compound move relative to each other and which conformations are most frequently adopted.

Exploration of Rotational Barriers and Preferred Conformations

A key aspect of the conformational analysis is the rotation around the single bonds, particularly the C(pyridine)-C(imidamide) bond and the C(imidamide)-N(tert-butyl) bond. By systematically rotating these bonds in a series of DFT calculations, a potential energy surface can be generated. The peaks on this surface correspond to the energy barriers for rotation, while the valleys represent stable or metastable conformers.

Studies on similar molecules, such as N-benzhydrylformamides, have utilized DFT to calculate these rotational barriers, which can then be compared to experimental data if available. mdpi.com

Table 3: Hypothetical Rotational Energy Barriers in this compound

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| C(pyridine)-C(imidamide) | DFT | Data not available |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a powerful tool for structure elucidation. bris.ac.uk DFT calculations are routinely used to predict ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this to an experimental spectrum would provide strong evidence for the calculated structure.

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational frequency calculations not only predict the positions of vibrational bands but also their intensities. These calculations are also used to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). researchgate.net

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C(pyridine, C3) Chemical Shift (ppm) | Data not available |

| C(imidamide) Chemical Shift (ppm) | Data not available | |

| C(tert-butyl, quaternary) Chemical Shift (ppm) | Data not available | |

| ¹H NMR | H(pyridine, H2) Chemical Shift (ppm) | Data not available |

| NH Chemical Shift (ppm) | Data not available | |

| IR | C=N Stretch (cm⁻¹) | Data not available |

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated.

A hypothetical study on this compound would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Subsequent Gauge-Including Atomic Orbital (GIAO) calculations would yield the isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Hypothetical Computed Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 9.0 |

| Pyridine-H4 | 7.8 - 8.2 |

| Pyridine-H5 | 7.3 - 7.6 |

| Pyridine-H6 | 8.6 - 9.1 |

| NH (imidamide) | 5.0 - 6.5 |

| t-Butyl CH₃ | 1.3 - 1.6 |

| Pyridine-C2 | 150 - 155 |

| Pyridine-C3 | 130 - 135 |

| Pyridine-C4 | 138 - 142 |

| Pyridine-C5 | 123 - 128 |

| Pyridine-C6 | 148 - 153 |

| C (imidamide) | 155 - 160 |

| C (t-butyl, quat.) | 50 - 55 |

| C (t-butyl, CH₃) | 29 - 32 |

Note: These values are illustrative and based on typical ranges for similar functional groups.

Simulated Vibrational Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical vibrational analysis calculates the frequencies and intensities of these modes, providing a simulated spectrum that can be compared with experimental data. This is invaluable for assigning specific peaks to the motions of functional groups.

The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) for the optimized geometry. Diagonalizing this matrix yields the vibrational frequencies and normal modes. It is standard practice to scale the computed frequencies by an empirical factor to account for anharmonicity and basis set deficiencies.

Table 2: Hypothetical Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Hypothetical Scaled Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2900 - 3000 |

| C=N Stretch (Imidamide) | 1640 - 1680 |

| C=N/C=C Stretch (Pyridine Ring) | 1550 - 1620 |

| C-N Stretch | 1200 - 1300 |

Note: These are representative frequency ranges and would be precisely calculated in a dedicated computational study.

Analysis of Reactivity Indices and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amidine group and the pyridine nitrogen. The LUMO would be expected to have significant contributions from the π* orbitals of the pyridine ring. Analysis of the FMOs would identify the likely sites for electrophilic and nucleophilic attack. Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, and softness, would provide quantitative measures of the molecule's reactivity.

Protonation Equilibria and Basicity Predictions in Different Media

The presence of multiple nitrogen atoms (in the pyridine ring and the carboximidamide group) makes the study of protonation equilibria particularly interesting. Computational methods can predict the most likely site of protonation by comparing the energies of the different possible protonated forms. The proton affinity (PA) can be calculated as the negative of the enthalpy change for the protonation reaction in the gas phase.

Furthermore, the pKa value, a measure of basicity in solution, can be predicted using thermodynamic cycles (e.g., the isodesmic reaction method) in conjunction with a continuum solvation model (like the Polarizable Continuum Model, PCM). This would allow for the determination of which nitrogen atom is more basic and how the basicity is influenced by the surrounding solvent. It is anticipated that the imidamide nitrogen would be more basic than the pyridine nitrogen due to resonance stabilization of the resulting conjugate acid.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. For any proposed reaction involving this compound, such as hydrolysis or reaction with an electrophile, the mechanism can be elucidated by locating the transition state (TS) structures connecting reactants to products.

A TS calculation involves finding a first-order saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy barrier (activation energy) of the reaction is the difference in energy between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS indeed connects the desired reactants and products.

Intermolecular Interaction Analysis (Hydrogen Bonding, van der Waals Forces)

The N-H group of the imidamide functionality and the pyridine nitrogen atom are both capable of participating in hydrogen bonding, acting as a donor and an acceptor, respectively. The bulky tert-butyl group will introduce significant van der Waals interactions and may sterically hinder some intermolecular associations.

Computational methods can be used to analyze these interactions in detail. By studying a dimer of this compound, for example, the geometry and energy of the hydrogen bonds can be quantified. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these non-covalent interactions by analyzing the electron density at bond critical points.

Reactivity and Mechanistic Pathways of N Tert Butylpyridine 3 Carboximidamide

Reactions at the Carboximidamide Functionality

The carboximidamide group, often referred to as an amidine, is a highly basic and nucleophilic functional group. wikipedia.orgrsc.org Its reactivity is centered around the sp²-hybridized imine nitrogen and the central carbon atom.

Nucleophilic Addition and Substitution Reactions

The amidine functional group is generally considered more nucleophilic than it is electrophilic. rsc.org The lone pair on the sp²-hybridized nitrogen can initiate nucleophilic attack on various electrophilic species. However, the central carbon of the carboximidamide can be an electrophilic site, particularly when the imine nitrogen is protonated or complexed to a Lewis acid, making it susceptible to attack by strong nucleophiles.

While amidines themselves are excellent nucleophiles, their reactions as electrophiles typically require activation. rsc.orgresearchgate.net For N-tert-butylpyridine-3-carboximidamide, nucleophilic attack at the central carbon would likely proceed through a tetrahedral intermediate. The large tert-butyl group may sterically hinder the approach of nucleophiles.

Hypothetical Reaction Data:

| Nucleophile | Reagent | Product Type | Plausible Conditions |

|---|---|---|---|

| Amine (R-NH₂) | R-NH₂ with acid catalyst | Transamination product | Heat |

| Thiol (R-SH) | R-SH | Thioaminal-like intermediate | Lewis acid catalysis |

Reactions with Electrophiles

The most characteristic reaction of the amidine moiety is its reaction with electrophiles at the more basic sp²-hybridized imine nitrogen. wikipedia.org This high basicity, significantly greater than that of amides, is due to the ability of the resulting positive charge in the amidinium ion to be delocalized across both nitrogen atoms. wikipedia.org

Alkylation, for instance, would occur readily at the imine nitrogen upon treatment with alkyl halides. This forms an N-alkylated amidinium salt. Similarly, acylation with acyl chlorides or anhydrides would yield an N-acyl amidinium species, which can be a useful intermediate.

Illustrative Electrophilic Reactions:

| Electrophile | Reagent Example | Product |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | N-tert-butyl-N'-methyl-3-pyridylamidinium iodide |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-acetyl-N'-tert-butyl-3-pyridylamidinium chloride |

Hydrolysis and Solvolysis Pathways

Amidines can undergo hydrolysis to form the corresponding amide and amine. youtube.comyoutube.com This reaction is typically catalyzed by acid or base. Under acidic conditions, the amidine is first protonated to form an amidinium ion. youtube.com This enhances the electrophilicity of the central carbon, which is then attacked by a water molecule. youtube.com Following proton transfer steps, an amine is eliminated, yielding a protonated amide, which upon deprotonation gives the final amide product.

For this compound, acid-catalyzed hydrolysis would yield nicotinamide (B372718) and tert-butylamine (B42293). The reaction involves a tetrahedral intermediate, and its breakdown is the rate-determining step. rsc.org

Solvolysis reactions with other nucleophilic solvents, such as alcohols (alcoholysis), can also occur, particularly under forcing conditions, to yield an ester and an amine. youtube.comyoutube.com

Hydrolysis Products:

| Conditions | Solvent | Products |

|---|---|---|

| Acidic | Water (H₂O) | Nicotinamide and tert-butylammonium (B1230491) salt |

| Basic | Water (H₂O) | Nicotinate salt and tert-butylamine |

Transformations Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, making it available for reactions with electrophiles. This reactivity is a cornerstone of pyridine chemistry.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide. bhu.ac.in This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. bhu.ac.inarkat-usa.orgchemtube3d.com

The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide oxygen atom can donate electron density into the ring, making the positions ortho and para to the nitrogen (positions 2, 4, and 6) more susceptible to electrophilic attack. bhu.ac.inscripps.edu This is a common strategy to functionalize the pyridine ring at positions that are otherwise difficult to substitute. bhu.ac.in The N-oxide can later be removed by deoxygenation, for example, with PCl₃. youtube.com

Common N-Oxidation Reagents:

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| m-CPBA | Dichloromethane (B109758) (DCM) | 0 °C to room temperature |

| H₂O₂ / Acetic Acid | Acetic Acid | Elevated temperature |

Quaternization and Salt Formation

The basic nitrogen of the pyridine ring readily reacts with alkyl halides and other alkylating agents to form quaternary pyridinium (B92312) salts. osti.govproquest.com This reaction, known as quaternization, is a type of N-alkylation. nih.gov The reaction proceeds via an Sₙ2 mechanism where the pyridine nitrogen acts as the nucleophile.

The reactivity in quaternization reactions is influenced by the nature of the alkylating agent (iodides are more reactive than bromides, which are more reactive than chlorides) and steric hindrance around the nitrogen atom. osti.gov For this compound, quaternization would introduce a permanent positive charge on the pyridine nitrogen, significantly altering the electronic properties of the molecule. This strategy has been used to modify the properties of various pyridine-containing compounds. researchgate.netacs.org

Quaternization Reaction Examples:

| Alkylating Agent | Product Name |

|---|---|

| Methyl Iodide | 1-Methyl-3-(N-tert-butylcarboximidamido)pyridinium Iodide |

| Benzyl Bromide | 1-Benzyl-3-(N-tert-butylcarboximidamido)pyridinium Bromide |

Reactions at the Pyridine Ring System

The pyridine nucleus is generally less susceptible to electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Conversely, it is more prone to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. The presence of the carboximidamide substituent at the 3-position further modulates this reactivity.

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is expected to be challenging due to the inherent electron-deficient nature of the pyridine core, which is further deactivated by the electron-withdrawing carboximidamide group. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields.

The directing effect of the carboximidamide group at the 3-position would likely favor electrophilic attack at the 5-position, and to a lesser extent, the 2- and 6-positions. The nitrogen atom of the pyridine ring is prone to protonation or coordination with Lewis acids under typical SEAr conditions, which would further deactivate the ring towards electrophilic attack.

| Reaction Type | Typical Reagents | Expected Major Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-N-tert-butylpyridine-3-carboximidamide | Requires forcing conditions; risk of N-oxidation. |

| Bromination | Br₂/FeBr₃ | 5-Bromo-N-tert-butylpyridine-3-carboximidamide | Lewis acid catalyst is essential. |

| Chlorination | Cl₂/AlCl₃ | 5-Chloro-N-tert-butylpyridine-3-carboximidamide | Similar to bromination, requires a strong Lewis acid. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not feasible | The pyridine nitrogen complexes with the Lewis acid catalyst, deactivating the ring. |

This table presents predicted outcomes based on the general reactivity of substituted pyridines.

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction pathway for pyridines, especially with an activating group. While the carboximidamide group is not a traditional activating group for SNAr, the inherent electron deficiency of the pyridine ring allows for such reactions, particularly at the 2- and 6-positions, which are ortho and para to the ring nitrogen. For this compound, nucleophilic attack would be most likely to occur if a suitable leaving group were present at the 2-, 4-, or 6-positions.

In the absence of a leaving group, reactions with strong nucleophiles can proceed via a Chichibabin-type reaction, leading to amination at the 2- or 6-position, though this typically requires high temperatures. Studies on related pyridine-3-carboxamide (B1143946) derivatives have shown that they can undergo nucleophilic substitution reactions. For instance, the reaction of 3-bromopyridine (B30812) with tert-butylamine has been investigated, providing a model for the potential reactivity of a halogenated precursor to this compound. nih.gov

| Nucleophile | Leaving Group Position | Typical Conditions | Expected Product |

| Alkoxides (e.g., NaOMe) | 2- or 6- | Methanol, heat | 2- or 6-Methoxy-N-tert-butylpyridine-3-carboximidamide |

| Amines (e.g., RNH₂) | 2- or 6- | Heat, polar solvent | 2- or 6-(Alkylamino)-N-tert-butylpyridine-3-carboximidamide |

| Hydride (Chichibabin) | - | NaNH₂, heat | 2-Amino-N-tert-butylpyridine-3-carboximidamide or 6-Amino-N-tert-butylpyridine-3-carboximidamide |

This table outlines plausible nucleophilic substitution reactions based on established pyridine chemistry.

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of pyridine rings. For this compound, these reactions would typically require prior conversion of a C-H bond to a C-Halogen or C-OTf bond to serve as the electrophilic partner. Palladium, nickel, and copper catalysts are commonly employed for such transformations.

Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) could be utilized to introduce a wide variety of substituents onto the pyridine ring, likely at the 2-, 4-, 5-, or 6-positions. The carboximidamide group can potentially act as a directing group in C-H activation reactions, although this is less common for meta-substituted pyridines. Research on related pyridine derivatives has demonstrated the feasibility of such cross-coupling strategies. nih.gov

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Potential Product (assuming prior halogenation at C5) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-N-tert-butylpyridine-3-carboximidamide |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 5-Vinyl-N-tert-butylpyridine-3-carboximidamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-N-tert-butylpyridine-3-carboximidamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Arylamino)-N-tert-butylpyridine-3-carboximidamide |

This table illustrates potential cross-coupling reactions for a halogenated derivative of this compound.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies on this compound itself are not extensively reported in the literature. However, insights can be drawn from studies on analogous pyridine derivatives.

Kinetic studies on nucleophilic aromatic substitution reactions of substituted pyridines have provided valuable mechanistic information. For a hypothetical SNAr reaction of a 2-halo-N-tert-butylpyridine-3-carboximidamide with a nucleophile, the reaction would likely follow a second-order rate law, being first order in both the substrate and the nucleophile.

Rate = k [Substrate] [Nucleophile]

Kinetic investigations on the reaction of 4-substituted-2,6-dinitrochlorobenzenes with various pyridines have shown that the rate of reaction is influenced by the electronic properties of both the substrate and the nucleophile, as well as the solvent polarity. kci.go.kr Similar dependencies would be expected for reactions involving this compound. The large steric bulk of the tert-butyl group could also influence the rate constant by sterically hindering the approach of the nucleophile.

| Parameter | Expected Influence on Reaction Rate |

| Electron-withdrawing substituent on pyridine ring | Decreases rate of electrophilic substitution, increases rate of nucleophilic substitution |

| Electron-donating substituent on pyridine ring | Increases rate of electrophilic substitution, decreases rate of nucleophilic substitution |

| Nucleophile concentration | Increases rate of nucleophilic substitution (typically first order) |

| Solvent polarity | Can influence rate depending on the specific mechanism and charge development in the transition state |

| Steric hindrance (from tert-butyl group) | May decrease the rate of reaction due to hindered approach of the reagent |

This table summarizes the expected kinetic influences based on general principles of organic reaction mechanisms.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For reactions involving this compound, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) could be incorporated to trace the fate of specific atoms.

For instance, in a hypothetical metal-catalyzed C-H activation/functionalization reaction, deuterium labeling at specific positions on the pyridine ring could help determine whether C-H bond cleavage is a rate-determining step (kinetic isotope effect). Similarly, ¹⁵N labeling of the pyridine nitrogen or the carboximidamide group could provide insights into their roles in catalysis or as nucleophiles. Recent studies have demonstrated innovative methods for the nitrogen isotope exchange of pyridines, which could be applicable to the synthesis of ¹⁵N-labeled this compound for mechanistic investigations. researchgate.netnih.gov

| Isotopic Label | Position of Label | Potential Mechanistic Insight |

| ²H (Deuterium) | C2, C4, C5, or C6 of pyridine ring | Elucidation of C-H activation mechanisms; determination of rate-determining step (Kinetic Isotope Effect). |

| ¹³C (Carbon-13) | Carboximidamide carbon | Tracing the carboximidamide group in rearrangement or fragmentation reactions. |

| ¹⁵N (Nitrogen-15) | Pyridine nitrogen | Investigating the role of the pyridine nitrogen in coordinating to metal catalysts. |

| ¹⁵N (Nitrogen-15) | Carboximidamide nitrogens | Differentiating the reactivity of the two nitrogen atoms in the carboximidamide group. |

This table outlines potential applications of isotopic labeling for mechanistic studies on this compound.

Intermediate Characterization

The characterization of transient intermediates is fundamental to understanding the stepwise mechanism of any chemical reaction. For reactions involving this compound, the identification of intermediates would provide critical insights into its reactivity. Techniques such as spectroscopy and computational modeling are invaluable in this endeavor.

In the context of reactions at the pyridine ring or the carboximidamide functional group, several types of intermediates could be postulated. For instance, in electrophilic aromatic substitution reactions, the formation of a sigma complex (also known as an arenium ion) is a key intermediate. The stability and structure of this intermediate, influenced by the electronic effects of the tert-butyl and carboximidamide groups, would dictate the regioselectivity of the reaction.

Furthermore, reactions involving the carboximidamide moiety could proceed through various intermediates depending on the reaction conditions. For example, hydrolysis or nucleophilic attack might involve tetrahedral intermediates. The characterization of such species, though challenging due to their often fleeting nature, would be essential for a complete mechanistic picture.

Table 1: Potential Intermediates in Reactions of this compound

| Potential Intermediate | Reaction Type | Key Structural Features |

| Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution | Positively charged, sp3-hybridized carbon in the pyridine ring. |

| Tetrahedral Intermediate | Nucleophilic Acyl Substitution | sp3-hybridized carbon in the former carboximidamide group. |

| N-Protonated Species | Acid-Catalyzed Reactions | Protonation at the pyridine nitrogen or the imidamide nitrogen. |

Detailed research findings on the isolation or spectroscopic observation of these intermediates for this compound are not currently available in the public domain.

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions are crucial, particularly in the synthesis of chiral molecules. For this compound, stereochemical considerations would become paramount if the reaction introduces a new stereocenter or if the compound itself is modified to be chiral.

For instance, if a prochiral center exists within a reactant that is being added to the molecule, or if a reaction creates a new chiral center on the pyridine ring or its substituent, the resulting product could be a mixture of stereoisomers (enantiomers or diastereomers). The study of such reactions would involve determining the stereoselectivity or stereospecificity of the transformation.

Factors that would influence the stereochemical course of reactions include:

Steric Hindrance: The bulky tert-butyl group would likely play a significant role in directing the approach of reagents, potentially leading to a preference for the formation of one stereoisomer over another.

Chiral Catalysts or Reagents: The use of chiral catalysts or auxiliaries could induce asymmetry in the product distribution, leading to enantiomerically enriched or pure products.

Neighboring Group Participation: The carboximidamide group itself could potentially influence the stereochemistry of reactions at adjacent positions through intramolecular interactions.

Currently, there are no specific studies in the scientific literature that investigate the stereochemical aspects of reactions involving this compound.

Synthesis and Characterization of N Tert Butylpyridine 3 Carboximidamide Derivatives

N'-Substitution of the Imidamide Nitrogen

Synthesis of N'-Hydroxy and N'-Alkoxy Derivatives

The introduction of N'-hydroxy and N'-alkoxy moieties onto the imidamide core can be envisioned through the reaction of the parent N-tert-butylpyridine-3-carboximidamide with appropriate hydroxylating or alkoxylating agents. A plausible synthetic route could involve the treatment of the imidamide with hydroxylamine (B1172632) or its O-alkylated derivatives.

For instance, the synthesis of an N'-hydroxy derivative might be achieved by reacting the parent imidamide with hydroxylamine hydrochloride in the presence of a suitable base to neutralize the acid. Similarly, N'-alkoxy derivatives could be prepared using O-alkylhydroxylamines. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) and the final products characterized by spectroscopic methods including NMR and mass spectrometry to confirm the addition of the hydroxy or alkoxy group.

Table 1: Proposed N'-Hydroxy and N'-Alkoxy Derivatives

| Compound ID | R Group | Proposed Molecular Formula |

| 1a | -OH | C₁₀H₁₅N₃O |

| 1b | -OCH₃ | C₁₁H₁₇N₃O |

| 1c | -OCH₂CH₃ | C₁₂H₁₉N₃O |

Introduction of Diverse N'-Alkyl and N'-Aryl Groups

The N'-alkylation or N'-arylation of the imidamide would introduce a wide range of steric and electronic diversity. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a non-nucleophilic base like sodium hydride, could be employed. The choice of solvent would be critical to ensure sufficient solubility of the starting materials and to facilitate the reaction.

For the introduction of aryl groups, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be a viable strategy. This would involve reacting the N'-unsubstituted imidamide with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Table 2: Proposed N'-Alkyl and N'-Aryl Derivatives

| Compound ID | R' Group | Proposed Molecular Formula |

| 2a | -CH₃ | C₁₁H₁₇N₃ |

| 2b | -CH₂CH₃ | C₁₂H₁₉N₃ |

| 2c | -C₆H₅ | C₁₆H₁₉N₃ |

| 2d | -C₆H₄-Cl (para) | C₁₆H₁₈ClN₃ |

Modifications on the tert-Butyl Group

The tert-butyl group, while sterically demanding, can also be a target for modification to explore the structure-activity relationships of these compounds.

Synthesis of Analogues with Different Alkyl Substituents (e.g., isopropyl, cyclohexyl)

To synthesize analogues with different alkyl groups, the synthetic strategy would need to start from a different primary amine during the formation of the carboximidamide. Instead of tert-butylamine (B42293), isopropylamine (B41738) or cyclohexylamine (B46788) would be reacted with a suitable pyridine-3-carbonyl precursor, such as a nitrile or an orthoester, to generate the corresponding N-isopropyl or N-cyclohexylpyridine-3-carboximidamide.

Table 3: Proposed Analogues with Different N-Alkyl Substituents

| Compound ID | N-Alkyl Group | Proposed Molecular Formula |

| 3a | Isopropyl | C₉H₁₃N₃ |

| 3b | Cyclohexyl | C₁₂H₁₇N₃ |

Functionalization of the tert-Butyl Group

Direct functionalization of the unactivated C-H bonds of a tert-butyl group is a challenging transformation. A more practical approach would involve the synthesis of the target molecule using a pre-functionalized amine. For example, starting with an amino alcohol like 2-amino-2-methyl-1-propanol, one could synthesize a derivative with a hydroxymethyl group attached to the quaternary carbon. This would require protection of the hydroxyl group during the imidamide formation, followed by deprotection.

Varying Substitution Patterns on the Pyridine (B92270) Ring

Modifying the substitution pattern on the pyridine ring is a common strategy to fine-tune the electronic and steric properties of pyridine-containing compounds. Synthesizing these analogues would involve starting with appropriately substituted pyridine-3-carbonitriles or other suitable precursors. For instance, a chloro-substituted derivative could be prepared from 2-chloropyridine-3-carbonitrile. These precursors could then be converted to the corresponding N-tert-butylcarboximidamides.

Table 4: Proposed Derivatives with Varied Pyridine Substitution

| Compound ID | Pyridine Substituent | Proposed Molecular Formula |

| 4a | 2-Chloro | C₁₀H₁₄ClN₃ |

| 4b | 6-Methyl | C₁₁H₁₇N₃ |

| 4c | 5-Fluoro | C₁₀H₁₄FN₃ |

Synthesis of Isomeric Carboximidamides (e.g., 2- and 4-positions)

The synthesis of N-substituted pyridine carboximidamides can be effectively achieved starting from the corresponding cyanopyridine isomers (2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine). A common and established method is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. wikipedia.org This intermediate can then be reacted with an amine, in this case, tert-butylamine, to yield the desired N-tert-butyl-substituted carboximidamide.

A general two-step process for synthesizing isomeric N-tert-butylpyridine-carboximidamides is outlined below:

Formation of the Pinner Salt: The respective cyanopyridine isomer is dissolved in an anhydrous alcohol (e.g., ethanol) and saturated with dry hydrogen chloride (HCl) gas at low temperatures. This results in the formation of the corresponding ethyl pyridylformimidate hydrochloride salt.

Amination: The isolated Pinner salt is then treated with tert-butylamine in a suitable solvent. The nucleophilic attack of the amine on the imidate carbon followed by the elimination of ethanol (B145695) affords the final N-tert-butylpyridine-carboximidamide, typically as a hydrochloride salt.

For the 2-position isomer, an alternative precursor is the corresponding carboxamide, N-tert-butyl-2-pyridinecarboxamide. This amide can be synthesized by reacting 2-cyanopyridine (B140075) with tert-butyl alcohol in the presence of concentrated sulfuric acid, with yields reported between 70-90%. The subsequent conversion of the amide to the carboximidamide would require further chemical transformation.

Another relevant synthetic approach involves the use of organometallic reagents. For instance, N,N,N′-tris(trimethylsilyl)-2-pyridinecarboximidamide has been synthesized by treating 2-pyridinecarbonitrile with lithium bis(trimethylsilyl)amide, followed by quenching with chlorotrimethylsilane. mdpi.com Such persilylated amidines are versatile reagents for introducing amidinate fragments. mdpi.com

| Isomer Position | Starting Material | Key Reaction Type | Intermediate | Product |

|---|---|---|---|---|

| 2- | 2-Cyanopyridine | Pinner Reaction | Ethyl pyridine-2-formimidate | N-tert-butylpyridine-2-carboximidamide |

| 3- | 3-Cyanopyridine | Pinner Reaction | Ethyl pyridine-3-formimidate | This compound |

| 4- | 4-Cyanopyridine | Pinner Reaction | Ethyl pyridine-4-formimidate | N-tert-butylpyridine-4-carboximidamide |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The functionalization of the pyridine ring with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic properties, reactivity, and coordination behavior of this compound. Synthetic strategies typically involve either starting with a pre-functionalized pyridine ring or by direct modification of the pyridine-carboximidamide scaffold.

Research on related heterocyclic systems provides insight into potential synthetic routes. For example, in the synthesis of substituted N-benzylpyrazine-2-carboxamides, functional groups were introduced by starting with a substituted 3-chloropyrazine-2-carboxylic acid. mdpi.com This acid is converted to an acyl chloride and then reacted with a substituted benzylamine. This highlights a strategy where the pyridine ring already contains the desired substituent before the formation of the amide/imidamide moiety.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can be introduced. For instance, studies on pyrazine-carboxamides have shown that the introduction of methyl groups can enhance biological activity. mdpi.com

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl) or trifluoromethyl (-CF₃) groups are common EWGs. The synthesis of N-phenylthieno[2,3-b]pyridine derivatives bearing various EWGs on a phenyl ring has been reported, demonstrating how electronic properties can be systematically tuned. asianpubs.org A transition-metal-free method for synthesizing 3-substituted 4-tert-butylpyridine (B128874) derivatives has also been developed, which is compatible with functional groups like esters, amides, halides, and nitriles at the 3-position. researchgate.net

The general approach involves the synthesis of a substituted nicotinonitrile (3-cyanopyridine) or nicotinic acid, which is then converted to the target carboximidamide using methods described in section 6.3.1.

| Group Type | Example Substituent | Potential Synthetic Precursor | Effect on Pyridine Ring |

|---|---|---|---|

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Substituted 3-Cyanopyridine | Increases electron density |

| Electron-Withdrawing (EWG) | -Cl, -Br, -CF₃ | Halogenated Nicotinic Acid | Decreases electron density |

Formation of Polymeric or Supramolecular Structures Incorporating the Compound

The this compound molecule possesses several features conducive to the formation of higher-order structures, including hydrogen bond donors (N-H groups), hydrogen bond acceptors (pyridine and imine nitrogens), and an aromatic ring capable of π-π stacking.

Self-Assembly Studies

The self-assembly of pyridine carboxamide derivatives in the solid state is often governed by a combination of hydrogen bonding and π-π stacking interactions. Crystal structure analyses of related compounds, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, reveal extensive networks of intermolecular hydrogen bonds. nih.gov In one case, a supramolecular chain structure was formed through an O-H···O hydrogen bond, which was further organized into a layered structure by π-π stacking of the aromatic rings. asianpubs.org

The presence of the bulky tert-butyl group can influence the packing arrangement, potentially hindering dense packing while promoting specific intermolecular contacts like C-H···π interactions. In the crystal structure of a copper complex containing 4-tert-butyl-pyridinium cations, a stable 3D supramolecular network is formed through a combination of N-H···Cl and C-H···Cl hydrogen bonds, as well as C-H···π interactions. mdpi.com These findings suggest that this compound can act as a versatile building block for designing complex supramolecular architectures. The amidine group is a particularly strong hydrogen-bonding motif, capable of forming robust dimeric synthons.

Coordination Chemistry with Metal Centers

The pyridine-carboximidamide scaffold is an excellent candidate for use as a ligand in coordination chemistry. It contains two distinct nitrogen donor sites: the pyridine ring nitrogen and the sp²-hybridized nitrogen atoms of the carboximidamide group. This allows the molecule to act as a chelating N,N'-ligand, forming stable five-membered rings with metal ions.

The coordination chemistry of structurally related ligands is well-documented. Terpyridines, which contain three pyridine nitrogen donors, form highly stable octahedral complexes with a variety of transition metals, including Fe²⁺, Co²⁺, and Zn²⁺. nih.govnih.gov Similarly, dithiocarbamate (B8719985) ligands derived from pyridine-3-carboxamide (B1143946) have been shown to self-assemble with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) to form complexes with octahedral or square-planar geometries. rsc.org

Exploration of Non Biological and Non Medical Applications

Role as an Organocatalyst in Chemical Transformations

There is no available scientific literature detailing the use of N-tert-butylpyridine-3-carboximidamide as an organocatalyst. Therefore, its specific activities related to Brønsted or Lewis basicity and its application in specific reaction types remain undocumented.

Brønsted Basicity in Catalysis

No information is available on the Brønsted basicity of this compound and its role in catalysis.

Lewis Basicity and Activation of Substrates

There are no studies available that explore the Lewis basicity of this compound for substrate activation.

Applications in Specific Reaction Types (e.g., aldol (B89426) reactions, Michael additions)

Specific applications of this compound in aldol reactions or Michael additions have not been reported in the scientific literature.

Potential in Advanced Material Science